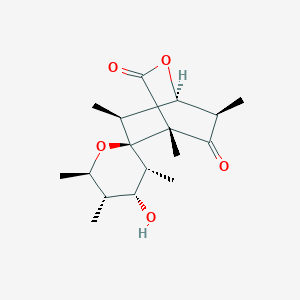
Portentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Portentol follows a biomimetic route, which has shed light on its biosynthesis mechanism. The synthesis involves the formation of a fully linear enzyme-bound thioester precursor, which undergoes cyclization to form an intermediate. This intermediate then undergoes further cyclization to form this compound .
Industrial Production Methods: The process may also involve the use of acetate and malonate units as building blocks .
化学反応の分析
Types of Reactions: Portentol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
科学的研究の応用
Synthesis of Portentol
The total synthesis of this compound has been a subject of extensive research. Notably, a highly convergent and biomimetic total synthesis was reported using boron aldol reactions to construct its linear carbon chain. This method demonstrated the ability to form the compound through a double cyclization cascade triggered by oxidation, showcasing a strategic approach to synthesizing complex natural products .
Key Synthesis Methods
- Boron Aldol Reactions : Used for constructing the linear carbon framework.
- Biomimetic Cyclization : Involves oxidation-induced cyclization to form the final product.
- X-ray Crystallography : Employed for confirming stereochemistry and structure elucidation .
This compound exhibits notable biological activities that make it a candidate for therapeutic applications. Studies have demonstrated its moderate growth inhibition against various cancer cell lines:
- DU-145 (Prostate cancer) : GI50 = 1.3 µg/mL
- SF-268 (Brain cancer) : GI50 = 4.7 µg/mL
- NCI-H460 (Lung cancer) : GI50 = 4.7 µg/mL
- BXPC-3 (Pancreatic cancer) : GI50 = 7.0 µg/mL .
These findings suggest that this compound may play a role in developing new anticancer therapies.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells, revealing an IC50 value of 2.57 µM. The compound was shown to induce apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Study 2: Bioactivity from Natural Sources
Research on bioactive compounds from natural sources identified this compound as a significant contributor to the bioactivity observed in extracts from certain lichens. The compound's isolation and subsequent testing highlighted its potential as a therapeutic agent with minimal toxicity to major organs during in vivo experiments .
Applications in Scientific Research
This compound's unique properties make it an interesting subject for various scientific applications:
- Cancer Research : As a potential lead compound for developing new anticancer drugs.
- Natural Product Chemistry : Its complex structure provides insights into synthetic methodologies for polyketides.
- Biological Activity Screening : Used in assays to evaluate the efficacy of natural compounds against different cell lines.
作用機序
The mechanism of action of Portentol involves its interaction with specific molecular targets and pathways. While the exact targets are not well-defined, it is believed that this compound exerts its effects by modulating the activity of enzymes involved in cell growth and proliferation. This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
類似化合物との比較
Portentol is unique due to its complex polyketide structure and the presence of nine consecutive stereocenters. Similar compounds include other polyketides such as:
Erythromycin: An antibiotic with a polyketide structure.
Lovastatin: A cholesterol-lowering drug with a polyketide structure.
Tetracycline: An antibiotic with a polyketide structure.
Compared to these compounds, this compound’s uniqueness lies in its specific structural features and its moderate anticancer activity.
特性
CAS番号 |
21795-25-5 |
|---|---|
分子式 |
C17H26O5 |
分子量 |
310.4 g/mol |
IUPAC名 |
(1R,3'R,4S,4'R,5'S,6R,6'R,7S,8S)-4'-hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione |
InChI |
InChI=1S/C17H26O5/c1-7-11(5)22-17(9(3)12(7)18)10(4)13-8(2)14(19)16(17,6)15(20)21-13/h7-13,18H,1-6H3/t7-,8-,9-,10+,11-,12-,13+,16+,17+/m1/s1 |
InChIキー |
CVPVGRDVSAJUQS-ACMDZGLISA-N |
SMILES |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
異性体SMILES |
C[C@@H]1[C@H](O[C@@]2([C@@H]([C@@H]1O)C)[C@H]([C@@H]3[C@H](C(=O)[C@]2(C(=O)O3)C)C)C)C |
正規SMILES |
CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C |
同義語 |
portentol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















